

An In-Depth Technical Guide to 1-(3lodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(3-lodopropoxy)-4methoxybenzene

Cat. No.:

B032891

Get Quote

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(3-lodopropoxy)-4-methoxybenzene**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs to predict its characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and theoretical data to facilitate further research and application.

Introduction

1-(3-lodopropoxy)-4-methoxybenzene is an aromatic ether derivative with potential applications as a building block in organic synthesis. Its structure, featuring a reactive iodosubstituent on the propyl chain and a methoxy-activated benzene ring, makes it a versatile intermediate for introducing the 4-methoxyphenoxypropyl moiety into larger molecules. One notable application is its use as a reactant in the preparation of Stigmatellin, a potent inhibitor of the cytochrome bc1 complex.[1] This guide will synthesize available information on analogous compounds to provide a robust profile of its chemical and physical properties.

Chemical and Physical Properties

Direct experimental data for **1-(3-lodopropoxy)-4-methoxybenzene** is scarce. The following table summarizes its predicted properties based on the known values of structurally similar



compounds, such as 1-(3-Bromopropoxy)-4-methoxybenzene and 1-(3-lodopropyl)-4-methoxybenzene.

Property	Predicted Value for 1-(3- lodopropoxy)-4- methoxybenzene	Reference Compound Data
Molecular Formula	C10H13IO2	C10H13BrO2 (Bromo-analog) [2]
Molecular Weight	292.11 g/mol	245.11 g/mol (Bromo-analog) [2]
Appearance	Colorless to pale yellow liquid or low-melting solid	Aryl halides are often colorless liquids or crystalline solids.[3]
Boiling Point	> 104-106 °C at 0.2 mmHg	104-106 °C at 0.2 mmHg (for 1-(3-Bromopropyl)-4- methoxybenzene)[4]
Melting Point	Not available	Not available
Solubility	Insoluble in water; soluble in organic solvents like ethers, alcohols, and benzene.	Aryl halides are generally insoluble in water and soluble in organic solvents.[3] Ethers are also soluble in common organic solvents.[5]
Density	> 1.3 g/mL	lodo-compounds are generally denser than their bromo-counterparts.

Synthesis and Experimental Protocols

The most logical and widely used method for the preparation of **1-(3-lodopropoxy)-4-methoxybenzene** is the Williamson ether synthesis.[2][4][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) would act as the nucleophile, attacking **1**,3-diiodopropane.



Proposed Synthesis: Williamson Ether Synthesis

Reaction Scheme:

4-methoxyphenol + 1,3-diiodopropane → 1-(3-lodopropoxy)-4-methoxybenzene

Experimental Protocol:

- Preparation of Sodium 4-methoxyphenoxide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
 - Under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
 - Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4methoxyphenoxide.

Ether Synthesis:

- To the freshly prepared solution of sodium 4-methoxyphenoxide, add 1,3-diiodopropane (1.5 eq) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Foundational & Exploratory

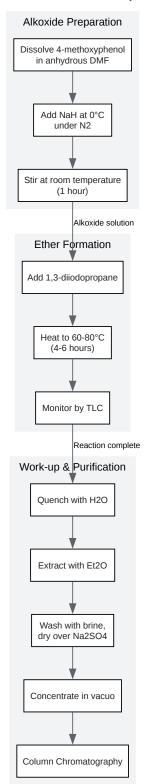




- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-(3-lodopropoxy)-4-methoxybenzene**.



Workflow for Williamson Ether Synthesis



Click to download full resolution via product page



Figure 1: Proposed experimental workflow for the synthesis of **1-(3-lodopropoxy)-4-methoxybenzene**.

Spectroscopic Data (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for **1-(3-lodopropoxy)-4-methoxybenzene**. These predictions are based on standard chemical shift values for similar functional groups.

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.80 - 6.90	m	4H	Ar-H
Methylene Protons	4.05 - 4.15	t	2H	Ar-O-CH₂
Methylene Protons	3.30 - 3.40	t	2H	CH ₂ -I
Methylene Protons	2.20 - 2.30	р	2H	-CH2-CH2-CH2-
Methoxy Protons	3.78	S	3H	-ОСН₃



¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment
Aromatic Carbon	~154	Ar-C-O
Aromatic Carbon	~153	Ar-C-OCH₃
Aromatic Carbons	~115	Ar-CH
Aromatic Carbons	~114	Ar-CH
Methylene Carbon	~68	Ar-O-CH ₂
Methoxy Carbon	~55	-OCH₃
Methylene Carbon	~34	-CH ₂ -CH ₂ -CH ₂ -
Methylene Carbon	~5	CH ₂ -I

Reactivity and Applications Reactivity

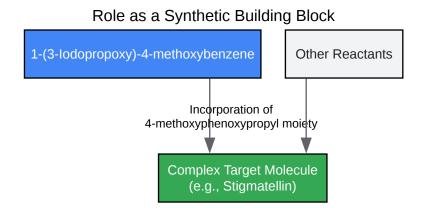
The reactivity of **1-(3-lodopropoxy)-4-methoxybenzene** is dominated by two main features:

- C-I Bond: The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution. The iodine atom is an excellent leaving group, making this compound a useful alkylating agent for introducing the 4-methoxyphenoxypropyl group.
- Aromatic Ring: The methoxy group is a strong electron-donating group, which activates the
 aromatic ring towards electrophilic aromatic substitution.[8] Reactions such as halogenation,
 nitration, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para
 positions relative to the methoxy group. Since the para position is occupied, substitution will
 be directed to the ortho positions.

Applications in Synthesis

As previously mentioned, **1-(3-lodopropoxy)-4-methoxybenzene** serves as a key intermediate in the synthesis of complex molecules. Its role as a building block is exemplified by its use in the synthesis of Stigmatellin.[1] This highlights its utility in medicinal chemistry and drug development, where the incorporation of specific pharmacophores is crucial.





Click to download full resolution via product page

Figure 2: Logical relationship of **1-(3-lodopropoxy)-4-methoxybenzene** as a building block.

Safety and Handling

No specific safety data is available for **1-(3-lodopropoxy)-4-methoxybenzene**. However, based on its bromo-analog, it should be handled with care. The following precautions are recommended:

- General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemicalresistant gloves, and a lab coat.
- Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.
- Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
 Keep the container tightly closed.

Conclusion

While direct experimental data on **1-(3-lodopropoxy)-4-methoxybenzene** is limited, a comprehensive profile can be constructed by analyzing its structural analogs. It is predicted to be a high-boiling liquid or low-melting solid, soluble in organic solvents. Its synthesis is readily achievable through the Williamson ether synthesis. The presence of a reactive iodo-group and



an activated aromatic ring makes it a valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Further experimental investigation is warranted to fully characterize its properties and expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. youtube.com [youtube.com]
- 3. ck12.org [ck12.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(3-lodopropoxy)-4-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com